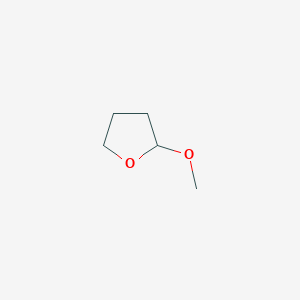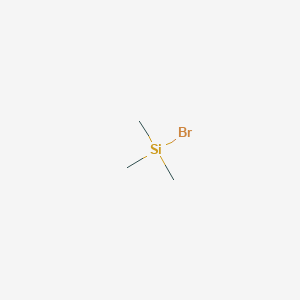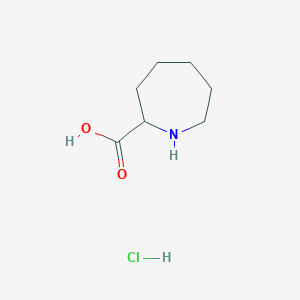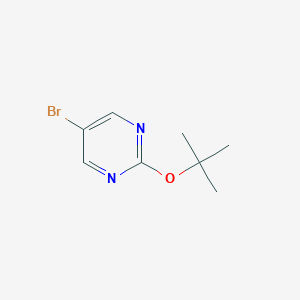
5-Bromo-2-(tert-butoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(tert-butoxy)pyrimidine is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.093 g/mol . It is also known by other synonyms such as 5-bromo-2-tert-butoxy pyrimidine, 5-bromo-2-tert-butoxypyrimidine, and 5-bromo-2-tert-butoxy-pyrimidine .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(tert-butoxy)pyrimidine can be represented by the SMILES stringCC(C)(C)OC1=NC=C(C=N1)Br . This indicates that the molecule consists of a pyrimidine ring with bromine and tert-butoxy substituents. Physical And Chemical Properties Analysis
5-Bromo-2-(tert-butoxy)pyrimidine has a melting point range of 60°C to 63°C . Its molecular weight is 231.093 g/mol and its molecular formula is C8H11BrN2O .Applications De Recherche Scientifique
Synthesis and Biological Effects
Synthesis of Nucleosides : 5-Bromo-2,4-di-t-butoxypyrimidine has been utilized in the synthesis of pseudouridine and 5-β-D-ribofuranosyluridine, compounds of significance in RNA research (Brown, Burdon, & Slatcher, 1968).
DNA Synthesis Tracking : As a halogenated pyrimidine analog, 5-bromo-2′-deoxyuridine (BrdU) is a marker of DNA synthesis, providing insights into cellular mechanisms in the central nervous system development across various animal models (Martí-Clúa, 2021).
Cell Cycle Analysis : Analogues like BrdU are used to tag dividing cells in cell cycle studies, although their detection methods can sometimes constrain investigation outcomes (Cavanagh, Walker, Norazit, & Meedeniya, 2011).
Mutagenic Effects : 5-Bromodeoxyuridine and similar compounds have demonstrated mutagenic effects on phages, providing insights into genetic mutation mechanisms (Freese, 1959).
Effects on Mammalian Cells : Studies have shown that visible light modifies the rate of DNA synthesis in cells with BUdR incorporated into their DNA, influencing viability and DNA synthesis rates (Yang, Hahn, & KERSEN‐BAX, 1970).
Antiviral Activity : Certain 5-substituted pyrimidine derivatives, including those with bromine, have shown marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Radiosensitization of Tumors : The use of brominated pyrimidines, including 5-bromodeoxyuridine, has been explored as a method of enhancing the sensitivity of tumors to radiation therapy (Goffinet & Brown, 1977).
Molecular Studies and Applications
Spectroscopic Analysis : Spectroscopic studies of compounds like 5-bromo-2-hydroxy pyrimidine provide insight into their molecular structure and electronic properties, crucial for understanding their biological interactions (Chandralekha, Hemamalini, Muthu, & Sevvanthi, 2020).
Reaction with Monoclonal Antibodies : Understanding how monoclonal antibodies directed against BrdU interact with pyrimidine bases, nucleosides, and DNA is essential for clinical and research applications where BrdU is used to study and monitor DNA synthesis (Miller, Heyneman, Walker, & Ulrich, 1986).
Safety And Hazards
The safety data sheet for a related compound, 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions would likely apply to 5-Bromo-2-(tert-butoxy)pyrimidine.
Propriétés
IUPAC Name |
5-bromo-2-[(2-methylpropan-2-yl)oxy]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKQXRBCDUBUTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557877 |
Source


|
| Record name | 5-Bromo-2-tert-butoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(tert-butoxy)pyrimidine | |
CAS RN |
121487-13-6 |
Source


|
| Record name | 5-Bromo-2-tert-butoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


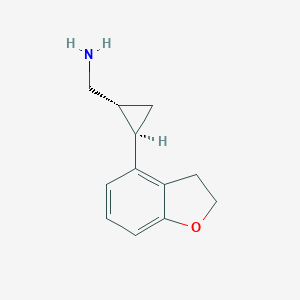
![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
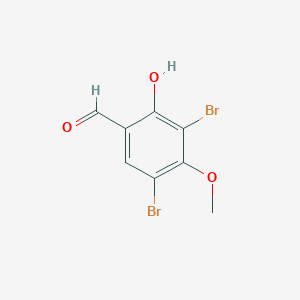
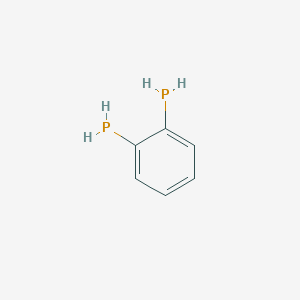
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
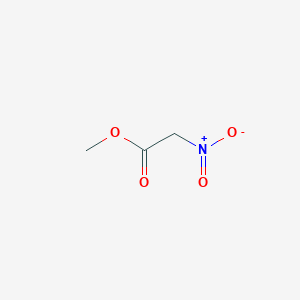
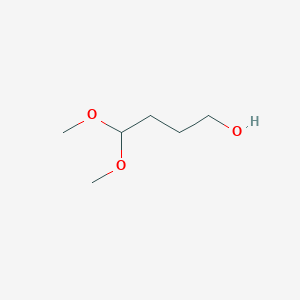
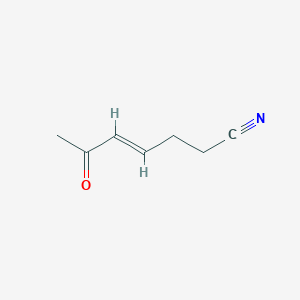
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)
